molecular formula C23H20ClN3O4S B264110 3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium

3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium

Cat. No. B264110
M. Wt: 469.9 g/mol
InChI Key: ZARDQFVCGYZNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as a small molecule inhibitor and is used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium involves the inhibition of specific enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the regulation of gene expression and are overexpressed in various types of cancer cells. Inhibition of these enzymes leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cardiovascular function. Additionally, it has been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. Additionally, it has been found to have low toxicity in animal studies. However, one of the limitations is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.

Future Directions

There are several future directions for research related to 3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium. One area of research could be to determine its efficacy in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research could be conducted to determine its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to determine the long-term effects and safety of the compound.
In conclusion, 3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium is a small molecule inhibitor that has been synthesized for scientific research purposes. It has been found to have various biochemical and physiological effects, particularly in the field of cancer research. Its mechanism of action involves the inhibition of specific enzymes, and it has several advantages and limitations for lab experiments. Further research is needed to determine its potential use in the treatment of other diseases and its long-term effects and safety.

Synthesis Methods

The synthesis of 3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-dihydro-2-naphthoic acid in the presence of triethylamine, followed by the reaction of the resulting compound with 1-butylimidazole. The final product is obtained through purification by column chromatography.

Scientific Research Applications

The compound has been used in various scientific research studies, particularly in the field of cancer research. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been used in studies related to inflammation, neurodegenerative diseases, and cardiovascular diseases.

properties

Molecular Formula

C23H20ClN3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

(3Z)-2-(3-butylimidazol-3-ium-1-yl)-3-(4-chlorophenyl)sulfonylimino-4-oxonaphthalen-1-olate

InChI

InChI=1S/C23H20ClN3O4S/c1-2-3-12-26-13-14-27(15-26)21-20(22(28)18-6-4-5-7-19(18)23(21)29)25-32(30,31)17-10-8-16(24)9-11-17/h4-11,13-15H,2-3,12H2,1H3

InChI Key

ZARDQFVCGYZNMP-UHFFFAOYSA-N

Isomeric SMILES

CCCC[N+]1=CN(C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N/S(=O)(=O)C4=CC=C(C=C4)Cl)[O-]

SMILES

CCCC[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Cl)[O-]

Canonical SMILES

CCCC[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Cl)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.